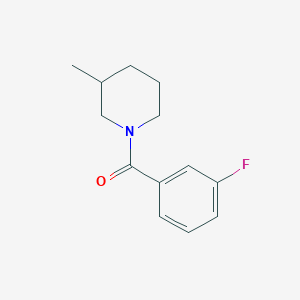

1-(3-fluorobenzoyl)-3-methylpiperidine

Beschreibung

Contextual Significance of Piperidine (B6355638) Scaffolds in Modern Chemical and Biomedical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. nih.govnih.gov This structural motif is prevalent in a vast array of pharmaceuticals and naturally occurring alkaloids. wikipedia.orgijnrd.org Its significance stems from its ability to serve as a versatile scaffold, allowing for three-dimensional diversity that can be crucial for molecular interactions with biological targets. nih.gov

Piperidine derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubresearchgate.net For instance, prominent medications such as the antipsychotic haloperidol, the opioid analgesic fentanyl, and the Alzheimer's drug donepezil (B133215) all feature a piperidine core. wikipedia.orgresearchgate.net The prevalence of this scaffold is due to its favorable properties, which can include improved pharmacokinetic profiles, enhanced biological activity and selectivity, and modulated physicochemical characteristics. thieme-connect.comresearchgate.net The ability of the piperidine ring to influence a molecule's properties makes it a privileged structure in the design of new therapeutic agents. encyclopedia.pubcolab.ws

Strategic Incorporation of Fluorine Atoms in Organic Molecules for Modulated Properties

However, fluorine is the most electronegative element, and its presence can profoundly influence a molecule's electronic properties. u-tokyo.ac.jpnih.gov This can lead to several beneficial effects:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. Placing a fluorine atom at a site prone to metabolic oxidation can block this process, thereby increasing the drug's half-life. acs.orgcambridgemedchemconsulting.com

Binding Affinity: Fluorine's electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can enhance the binding affinity of a molecule to its target protein. tandfonline.comacs.org

Membrane Permeability: The incorporation of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. tandfonline.comyoutube.com

This strategic use of fluorine, often referred to as bioisosteric replacement, has led to a significant number of FDA-approved drugs containing fluorine, with some estimates suggesting that they constitute around 25% of all pharmaceuticals. acs.orgnih.gov

Structural Characterization and Nomenclature of 1-(3-Fluorobenzoyl)-3-methylpiperidine

This compound is a derivative of piperidine, characterized by two key substitutions. Its formal nomenclature precisely describes its structure:

Piperidine: The core of the molecule is the six-membered saturated ring containing one nitrogen atom.

3-methyl: A methyl group (–CH₃) is attached to the third carbon atom of the piperidine ring.

1-(3-fluorobenzoyl): A benzoyl group, which is a benzene (B151609) ring attached to a carbonyl group (C=O), is connected to the nitrogen atom (position 1) of the piperidine ring. This benzoyl group is itself substituted with a fluorine atom at the third position (meta-position) of the benzene ring.

The molecule is comprised of three main fragments: the substituted piperidine ring, the amide linker, and the fluorinated phenyl ring. The presence of the methyl group on the piperidine ring introduces a chiral center, meaning the compound can exist as two different enantiomers. The amide bond between the benzoyl group and the piperidine nitrogen can exhibit rotational restriction, potentially leading to different conformational isomers. researchgate.net

Below is a table summarizing the key structural and chemical identifiers for the compound.

| Property | Value |

| IUPAC Name | (3-Fluorophenyl)(3-methylpiperidin-1-yl)methanone |

| Molecular Formula | C₁₃H₁₆FNO |

| Molecular Weight | 221.27 g/mol |

| CAS Number | 913614-17-4 |

Note: Data is compiled from publicly available chemical databases and may vary slightly depending on the source.

Detailed structural analysis, typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and single-crystal X-ray diffraction, would be required to fully characterize the compound's three-dimensional structure and confirm the relative stereochemistry of its isomers. mdpi.comresearchgate.net

Current Research Trajectories and Broader Academic Relevance of the Compound

Research involving this compound and structurally similar compounds often falls within the domain of medicinal chemistry and drug discovery. The combination of the privileged piperidine scaffold, the metabolically robust fluorobenzoyl group, and the chiral methylpiperidine moiety makes it a molecule of interest for exploring new therapeutic agents.

While specific research on this exact compound is not extensively documented in mainstream literature, studies on analogous structures provide insight into its potential applications. For example, the 4-(p-fluorobenzoyl)piperidine moiety is a key feature in compounds investigated for their potential as atypical antipsychotics, showing notable affinity for serotonin (B10506) receptors like 5-HT₂ₐ. nih.gov The introduction of fluorine at different positions on the benzoyl ring is a common strategy to modulate receptor selectivity and affinity. nih.govmdpi.com

Current research trajectories for compounds of this class generally focus on:

Synthesis and Optimization: Developing efficient and stereoselective methods to synthesize different isomers of the compound and its derivatives. nih.govsciencedaily.com

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the piperidine ring, the position of the fluorine atom, or the addition of other substituents affect the compound's biological activity. mdpi.com

Target Identification: Screening the compound against various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify potential therapeutic applications. Research into fluorinated piperidin-4-one-based curcuminoids, for instance, has shown activity against pancreatic carcinoma. mdpi.com

The academic relevance of this compound lies in its potential as a building block or lead compound in the development of novel chemical probes or drug candidates for a range of therapeutic areas, particularly within neuroscience and oncology. nih.govresearchgate.net

Eigenschaften

IUPAC Name |

(3-fluorophenyl)-(3-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c1-10-4-3-7-15(9-10)13(16)11-5-2-6-12(14)8-11/h2,5-6,8,10H,3-4,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWFGBFVUFVYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 3 Fluorobenzoyl 3 Methylpiperidine

Retrosynthetic Analysis and Key Disconnections for the 1-(3-Fluorobenzoyl)-3-methylpiperidine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide bond, which is the key linkage formed during the synthesis.

This primary disconnection reveals two precursor synthons: the 3-methylpiperidine (B147322) cation and the 3-fluorobenzoyl anion. These synthons correspond to the commercially available reagents 3-methylpiperidine and a 3-fluorobenzoyl derivative, typically 3-fluorobenzoyl chloride. This approach is the most direct and common strategy for the synthesis of N-benzoylpiperidines.

Detailed Synthetic Routes to this compound

The synthesis of this compound is typically achieved through the acylation of 3-methylpiperidine with 3-fluorobenzoyl chloride. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperidine (B6355638) ring attacks the electrophilic carbonyl carbon of the acyl chloride.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the N-acylation reaction can be influenced by several factors, including the choice of solvent, base, and catalyst. While some N-acylations can proceed without a catalyst, the use of a base is generally required to neutralize the hydrochloric acid byproduct formed during the reaction, which would otherwise protonate the starting amine and render it unreactive. orientjchem.org

Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like potassium carbonate. The choice of solvent can range from aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to protic solvents or even water under certain conditions. orientjchem.org For instance, the acylation of salicylhydrazide with 4-fluorobenzoyl chloride has been effectively carried out in THF at low temperatures. core.ac.uk

Various catalyst systems have been explored to enhance the efficiency of N-acylation reactions, including Lewis acids like zinc chloride (ZnCl2) and metal triflates. orientjchem.org In some cases, catalyst-free conditions have been developed, offering a more environmentally friendly approach. orientjchem.org Acetic acid has also been reported as a simple and effective catalyst for N-acylation using esters as the acyl source, which presents a milder alternative to acyl chlorides. rsc.org

A typical laboratory-scale synthesis might involve dissolving 3-methylpiperidine in a suitable solvent like DCM, followed by the addition of a base such as triethylamine. 3-Fluorobenzoyl chloride is then added dropwise, often at a reduced temperature to control the exothermic reaction. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

High-Yielding and Scalable Synthesis Protocols

For industrial applications, the development of high-yielding and scalable synthesis protocols is crucial. This involves optimizing reaction parameters to maximize product yield and purity while minimizing costs and environmental impact. Key considerations for a scalable synthesis include the use of inexpensive and readily available starting materials, minimizing the number of synthetic steps, and avoiding chromatographic purification if possible. lookchem.com

A scalable process for a similar transformation, the synthesis of 4-(p-fluorobenzoyl)-1-[3-(p-fluorobenzoyl)propyl]piperidine hydrochloride, utilized 1-butanol (B46404) as the solvent and potassium carbonate as the base, with the reaction carried out at reflux. For the synthesis of this compound, a process could involve the slow addition of 3-fluorobenzoyl chloride to a mixture of 3-methylpiperidine and a suitable base in a solvent that allows for easy product isolation, potentially through precipitation and filtration, thus avoiding chromatography.

| Parameter | Condition | Rationale |

| Reactants | 3-Methylpiperidine, 3-Fluorobenzoyl Chloride | Readily available starting materials. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or 1-Butanol | Offers good solubility for reactants and facilitates reaction. |

| Base | Triethylamine, Potassium Carbonate | Neutralizes HCl byproduct, driving the reaction to completion. |

| Temperature | 0°C to reflux | Allows for control of the exothermic reaction and can influence reaction rate. |

| Purification | Aqueous workup, extraction, and potentially crystallization or chromatography | Removes byproducts and isolates the pure product. |

Stereoselective Synthesis Approaches for Chiral Analogs

Since 3-methylpiperidine is a chiral molecule, this compound exists as a pair of enantiomers, (R)- and (S)-1-(3-fluorobenzoyl)-3-methylpiperidine. The synthesis of specific enantiomers often requires stereoselective methods, which are critical in pharmaceutical development as different enantiomers can have distinct pharmacological activities.

One common approach is to start with an enantiomerically pure form of 3-methylpiperidine. Chiral resolution of racemic 3-methylpiperidine or asymmetric synthesis can provide the desired (R)- or (S)-enantiomer. Subsequent acylation with 3-fluorobenzoyl chloride would then yield the corresponding enantiomerically pure product.

Alternatively, stereoselective synthesis can be achieved through methods such as asymmetric hydrogenation of a suitable prochiral precursor. For example, stereoselective approaches towards 3-benzylpiperidines have involved the asymmetric hydrogenation of 1,2,3,6-tetrahydropyridines. lookchem.com A similar strategy could potentially be adapted for the synthesis of chiral 3-methylpiperidine derivatives. Another method involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been reported using D-phenylglycinol as a chiral auxiliary. researchgate.net

Derivatization Strategies and Functionalization of the Core Structure

Further modification of the this compound scaffold can lead to the generation of a library of analogues for structure-activity relationship (SAR) studies. These modifications can be targeted at either the piperidine ring or the fluorobenzoyl moiety.

Modifications at the Fluorobenzoyl Moiety

The 3-fluorobenzoyl group offers several possibilities for derivatization. The fluorine atom can be replaced through nucleophilic aromatic substitution, although this typically requires harsh conditions. More commonly, additional functional groups can be introduced onto the aromatic ring.

Substitutions on the Piperidine Ring System

The introduction of new substituents onto the piperidine ring of this compound can be approached through various synthetic strategies. The existing 3-methyl group provides a chiral center and influences the steric accessibility of adjacent positions, while the N-acyl group can direct certain reactions.

One of the most direct approaches to functionalize the piperidine ring is through C-H activation. While direct C-H functionalization of such systems can be challenging, advances in catalysis have provided powerful tools. For N-acyl piperidines, the positions alpha to the nitrogen (C2 and C6) are electronically activated. researchgate.net However, the C2 position is sterically hindered by the 3-methyl group. Therefore, functionalization at the C6 position might be more favorable.

Another strategy involves the generation of piperidine-based intermediates that can react with electrophiles. For instance, α-lithiation of N-Boc-piperidines, followed by trapping with an electrophile, is a well-established method. nih.gov While the N-benzoyl group is not identical to a Boc group, similar directed metalation strategies could potentially be employed, likely favoring deprotonation at the C2 or C6 positions.

Furthermore, the synthesis can commence from pre-functionalized 3-methylpiperidine derivatives which are then acylated with 3-fluorobenzoyl chloride. This approach allows for a wide variety of substituents to be installed on the piperidine ring prior to the final acylation step. For example, various methyl-substituted piperidines can be prepared and subsequently used in synthesis. nih.gov

The table below summarizes potential substitution reactions on a model N-benzoyl-3-methylpiperidine system, based on established methodologies for related piperidine derivatives.

| Position | Reaction Type | Reagents/Catalyst | Potential Product | Reference |

| C2/C6 | Directed C-H Functionalization | Rhodium or Palladium catalysts | 2/6-Aryl- or 2/6-alkyl-substituted piperidine | researchgate.netnih.gov |

| C2/C6 | Directed Metalation-Trapping | s-BuLi, (-)-sparteine; then E+ | 2/6-substituted piperidine (e.g., E = R-CHO, R-Br) | nih.govmdpi.com |

| C4 | Radical-based Functionalization | Photoredox catalysis | 4-substituted piperidine | researchgate.net |

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the this compound ring is crucial for generating specific isomers with desired properties. The interplay between the electronic effects of the N-acyl group and the steric hindrance of the 3-methyl group governs the site of reaction.

C-H Functionalization:

Modern synthetic chemistry has seen a surge in methods for the regioselective C-H functionalization of saturated heterocycles. For N-acyl piperidines, rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes have been shown to be highly site-selective. nih.gov The choice of catalyst and the nature of the N-acyl group can direct the functionalization to either the C2 or C4 positions. researchgate.netnih.gov In the case of this compound, the 3-methyl group would likely disfavor C2 and C3 functionalization due to steric hindrance, potentially making the C4 and C5 positions more accessible for certain catalytic systems.

Directed Metalation:

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings, but analogous principles can be applied to heterocycles. baranlab.org The amide carbonyl group in this compound can act as a directing group, coordinating to a lithium base and facilitating deprotonation at the adjacent C2 or C6 positions. The steric bulk of the 3-methyl group would likely favor deprotonation at the less hindered C6 position. Subsequent reaction with an electrophile would yield a C6-substituted product.

Functionalization via Ring Intermediates:

An alternative approach to achieve regioselectivity involves the use of unsaturated piperidine precursors, such as tetrahydropyridines. For instance, the cyclopropanation of an N-acyl-tetrahydropyridine, followed by regioselective ring-opening of the resulting bicyclic system, can provide access to 3-substituted piperidines. nih.gov While the target molecule already possesses a 3-methyl group, similar strategies starting from a different tetrahydropyridine (B1245486) could be envisioned to introduce other functionalities at specific positions.

The following table outlines potential regioselective functionalization techniques applicable to an N-benzoyl-3-methylpiperidine scaffold.

| Technique | Target Position(s) | Key Reagents/Conditions | Expected Outcome | Reference |

| Rhodium-catalyzed C-H Insertion | C4 | Rh2(OAc)4, ethyl phenyldiazoacetate | Introduction of an arylacetate moiety at C4 | nih.gov |

| Directed Metalation | C6 | sec-BuLi, TMEDA; then electrophile (e.g., I2) | Regioselective introduction of an electrophile at C6 | baranlab.org |

| Electrophilic Addition to Enamine Intermediate | C4 or C5 | Generation of an enamine from the piperidine, then reaction with an electrophile | Introduction of a substituent at C4 or C5 | libretexts.org |

Advanced Analytical and Spectroscopic Techniques for Structural Confirmation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For 1-(3-fluorobenzoyl)-3-methylpiperidine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular framework, including connectivity and spatial relationships of atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the 3-fluorobenzoyl and 3-methylpiperidine (B147322) moieties. The aromatic protons on the fluorobenzoyl group would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with their splitting patterns dictated by proton-proton and proton-fluorine couplings. The protons of the piperidine (B6355638) ring and its methyl substituent would resonate in the upfield region. Due to the amide bond, hindered rotation can lead to broadened signals or the presence of rotamers, complicating the spectrum.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the benzoyl group would be expected at a significant downfield shift (around 170 ppm). The aromatic carbons would appear in the range of δ 110-165 ppm, with their chemical shifts influenced by the fluorine substituent. The carbons of the piperidine ring and the methyl group would be found in the upfield region.

A hypothetical ¹H and ¹³C NMR data table based on known chemical shift ranges for similar structures is presented below. Actual experimental values are required for definitive assignment.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| Aromatic CH | 7.0 - 7.8 | 114 - 135 |

| Aromatic C-F | - | 160 - 165 (JCF) |

| Aromatic C-C=O | - | ~135 |

| Piperidine CH₂ (axial/equatorial) | 1.0 - 4.5 | 20 - 55 |

| Piperidine CH | 1.0 - 4.5 | 25 - 60 |

| Piperidine CH₃ | 0.8 - 1.2 | 15 - 25 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure from the individual ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry of the 3-methylpiperidine ring and the preferred conformation around the amide bond.

Fluorine-19 (¹⁹F) NMR Applications in Fluorine-Containing Compounds

Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable tool. It provides a direct observation of the fluorine nucleus, which is 100% naturally abundant and has a high gyromagnetic ratio. The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the benzoyl group. The chemical shift and coupling constants to neighboring protons (JHF) and carbons (JCF) would provide further confirmation of the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination

HRMS is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₃H₁₆FNO), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value can then be compared to the calculated theoretical mass to confirm the elemental composition with a high degree of confidence.

| Formula | Calculated Monoisotopic Mass | Expected HRMS Result (m/z) [M+H]⁺ |

| C₁₃H₁₆FNO | 221.1216 | 222.1294 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic parts, and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would also detect the carbonyl and other vibrational modes. Aromatic ring vibrations often give strong signals in Raman spectra.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Amide C=O stretch | 1630 - 1680 (strong) | 1630 - 1680 (moderate) |

| Aromatic C=C stretch | 1450 - 1600 | 1580 - 1620 (strong) |

| C-H (aromatic) stretch | 3000 - 3100 | 3000 - 3100 |

| C-H (aliphatic) stretch | 2850 - 3000 | 2850 - 3000 |

| C-F stretch | 1000 - 1400 | 1000 - 1400 |

X-ray Crystallography for Definitive Solid-State Structural Analysis and Stereochemical Assignment

For a definitive and unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. This technique can precisely determine bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the 3-position of the piperidine ring. It would also reveal the conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the 3-fluorobenzoyl group. Obtaining suitable single crystals of the compound is a prerequisite for this analysis.

Chromatographic Methods for Purity Assessment and Isolation in Research Settings

Chromatographic techniques are indispensable tools in the modern chemical research laboratory for both the determination of sample purity and the isolation of the target compound from reaction mixtures and byproducts. The choice of method depends on the volatility, polarity, and stability of the compound .

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for assessing the purity of research samples.

Analytical HPLC: In a research context, analytical HPLC is used to determine the percentage purity of a synthesized batch of this compound. A typical method would involve a reversed-phase column, often a C18 (octadecylsilyl) stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in the sample.

Detection is commonly performed using an ultraviolet (UV) detector, as the benzoyl moiety of the molecule contains a chromophore that absorbs UV light. For this compound, the detection wavelength is typically set around 254 nm. The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. For new compounds, a purity level of ≥95% is often required for subsequent biological or chemical studies. unipi.itnih.gov

Preparative HPLC: When a highly pure sample of this compound is required, for instance, for use as an analytical standard or for sensitive biological assays, preparative HPLC is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. nih.govmdpi.comresearchgate.net The goal of preparative HPLC is not just to analyze the sample but to isolate and collect the peak corresponding to the desired compound. The collected fractions are then evaporated to yield the purified compound. While effective, preparative HPLC can be a time-consuming and solvent-intensive process.

Below is a representative table of HPLC conditions that could be used for the analytical and preparative separation of this compound, based on methods for similar N-benzoylpiperidine derivatives.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 20 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | 20% to 80% B over 30 min |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Volume | 10 µL | 500 µL |

| Expected Retention Time | ~15-18 min | ~20-25 min |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has a relatively high boiling point, direct analysis by GC-MS can be challenging. However, it is a valuable tool for identifying volatile impurities or for the analysis of volatile derivatives of the compound.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a long, thin capillary column by a carrier gas (usually helium). The column is housed in an oven, and the temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. For N-benzoylpiperidine derivatives, a column with a trifluoropropyl methyl polysiloxane stationary phase can be effective. nih.gov

As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a unique "fingerprint" of the compound.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. For example, a fragment corresponding to the fluorobenzoyl cation (m/z 123) and fragments arising from the cleavage of the piperidine ring would be anticipated.

While direct analysis is possible, derivatization can sometimes be employed to increase the volatility of the analyte or to improve its chromatographic properties. However, for a tertiary amide like this compound, derivatization is often not necessary.

The following table outlines representative GC-MS parameters for the analysis of compounds similar to this compound.

Table 2: Representative GC-MS Parameters for the Analysis of Related Piperidine Derivatives

| Parameter | Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rtx-200) nih.gov |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Range | 50-550 m/z |

| Expected Molecular Ion (M+) | m/z 221 |

| Expected Key Fragments | m/z 123 (fluorobenzoyl), various piperidine fragments |

Computational Chemistry and Molecular Modeling Investigations of 1 3 Fluorobenzoyl 3 Methylpiperidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide insights into the geometry, stability, and reactivity of 1-(3-fluorobenzoyl)-3-methylpiperidine.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules. For this compound, DFT studies would be crucial in determining its most stable three-dimensional structures.

A conformational analysis would be performed to identify all possible spatial arrangements of the atoms (conformers) arising from the rotation around single bonds, such as the bond connecting the benzoyl group to the piperidine (B6355638) ring and the puckering of the piperidine ring itself. The presence of the methyl group at the 3-position of the piperidine ring introduces chirality and further diversifies the conformational landscape.

For each identified conformer, geometry optimization would be carried out to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The relative energies of these optimized structures would then be calculated to identify the global energy minimum, representing the most stable conformation of the molecule under isolated conditions.

Hypothetical Data Table for DFT Conformational Analysis

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Chair (Equatorial Methyl, Axial Benzoyl) | 0.00 | N1-C2-C3-C(CH3) = X, C2-N1-C(O)-C(Ar) = Y |

| Chair (Equatorial Methyl, Equatorial Benzoyl) | 1.25 | N1-C2-C3-C(CH3) = X', C2-N1-C(O)-C(Ar) = Y' |

| Chair (Axial Methyl, Axial Benzoyl) | 3.50 | N1-C2-C3-C(CH3) = X'', C2-N1-C(O)-C(Ar) = Y'' |

| Chair (Axial Methyl, Equatorial Benzoyl) | 4.75 | N1-C2-C3-C(CH3) = X''', C2-N1-C(O)-C(Ar) = Y''' |

| Twist-Boat Conformations | > 5.00 | - |

Note: This table is illustrative and does not represent actual experimental or calculated data.

The electronic properties of this compound would be further elucidated by calculating its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.

An electrostatic potential (ESP) surface map would also be generated. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The ESP map is invaluable for predicting how the molecule might interact with other molecules, such as biological receptors.

Molecular Docking Simulations for Receptor-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

For this compound, molecular docking simulations would be performed against a panel of known biological targets, particularly those associated with piperidine-containing compounds, such as neurotransmitter receptors or enzymes. The simulations would predict the most likely binding pose of the molecule within the active site of each target protein.

The analysis of these binding modes would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is critical for understanding the structural basis of the molecule's potential biological activity.

Docking programs employ scoring functions to estimate the binding affinity between the ligand and the receptor. These scores can be used to rank different ligands or different binding poses of the same ligand. While these scores are approximations, they can provide valuable qualitative and sometimes semi-quantitative predictions of binding strength, often correlated with experimental values like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Hypothetical Data Table for Molecular Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Dopamine D2 Receptor | -8.5 | Asp114, Phe389, Trp386 |

| Sigma-1 Receptor | -9.2 | Glu172, Tyr103, Trp164 |

| Monoamine Oxidase B | -7.8 | Tyr435, Cys172, Phe343 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics simulations provide a time-resolved view of the molecular system, allowing for the study of the dynamic behavior of the ligand and its complex with a receptor.

An MD simulation of this compound in a solvated environment (typically water) would reveal its conformational flexibility and dynamics over time. For a ligand-receptor complex identified through docking, MD simulations would be used to assess the stability of the predicted binding pose. By monitoring the trajectory of the ligand within the binding site over nanoseconds or longer, researchers can determine if the initial interactions are maintained, or if the ligand shifts to a more stable conformation.

Analysis of the MD trajectory can also provide more refined estimates of binding free energy, offering a more accurate prediction of binding affinity than docking scores alone.

Analysis of Ligand-Target Complex Stability over Time

The stability of the interaction between a ligand, such as this compound, and its biological target is a critical determinant of its potential efficacy. Molecular dynamics (MD) simulations are a powerful computational tool used to predict and analyze the stability of this complex over a period of time. ufu.br These simulations provide insights into the dynamic behavior of the ligand-protein system, which is essential for understanding the binding affinity and the mechanism of action.

A key metric for assessing the stability of the ligand-target complex is the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of the superimposed protein structures at different time points relative to a reference structure. A stable complex is typically characterized by a low and converging RMSD value over the simulation time, indicating that the protein's backbone has reached a stable conformation. Conversely, a continuously increasing RMSD may suggest that the complex is unstable.

Another important parameter is the Root Mean Square Fluctuation (RMSF). RMSF analysis helps to identify the flexibility of individual amino acid residues in the protein upon ligand binding. Residues that exhibit high RMSF values are more flexible, while those with lower values are more constrained. By analyzing the RMSF of the protein's active site residues, researchers can understand how the binding of this compound affects the local conformation and dynamics of the target.

Illustrative Data Table for Ligand-Target Complex Stability Analysis

| Simulation Time (ns) | RMSD of Protein Backbone (Å) | RMSF of Active Site Residue X (Å) | RMSF of Active Site Residue Y (Å) |

| 0 | 0.00 | 0.50 | 0.65 |

| 10 | 1.25 | 0.85 | 0.90 |

| 20 | 1.80 | 1.10 | 1.20 |

| 30 | 2.10 | 1.05 | 1.15 |

| 40 | 2.05 | 1.00 | 1.10 |

| 50 | 2.15 | 1.02 | 1.12 |

This table presents hypothetical data to illustrate the typical output of an MD simulation for stability analysis.

Solvent Effects and Explicit Water Molecule Interactions

The biological environment is aqueous, and therefore, understanding the role of water molecules in mediating ligand-target interactions is crucial. Computational models can investigate solvent effects through both implicit and explicit solvent models. Explicit solvent models, where individual water molecules are included in the simulation, provide a more detailed and accurate picture of the specific interactions.

Water molecules can form hydrogen bonds with both the ligand and the protein, acting as a bridge to stabilize the complex. They can also be displaced from the binding site upon ligand binding, which can be an entropically favorable process. First-principles calculations and MD simulations can be used to analyze the energetics of these water-mediated interactions. nih.gov For instance, the stability of a ligand-protein complex can be enhanced by a network of hydrogen bonds involving water molecules, cation-pi interactions, and pi-pi stacking, while water-water interactions within a confined space might have a destabilizing effect. nih.gov

Pharmacophore Modeling and Virtual Screening for Discovery of Related Ligands

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. nih.gov Based on the structure of a known active ligand like this compound, a pharmacophore model can be generated. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for other molecules that match the pharmacophore. nih.govresearchgate.net This process allows for the rapid identification of a diverse set of potential new ligands that are structurally different from the original template but share the same key interaction features. The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and mode of interaction with the target protein. nih.gov

Illustrative Data Table for Virtual Screening Hits

| Compound ID | Pharmacophore Fit Score | Predicted Binding Energy (kcal/mol) | Key Interactions |

| ZINC12345 | 0.95 | -8.5 | H-bond with Ser120, Pi-pi with Phe250 |

| CHEMBL67890 | 0.92 | -8.2 | H-bond with Asn150, Hydrophobic with Leu80 |

| VENDOR01011 | 0.88 | -7.9 | H-bond with Tyr180, Cation-pi with Arg90 |

This table provides a hypothetical representation of results from a virtual screening study based on a pharmacophore model of this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Focus on theoretical pathways, not observed properties)

In addition to binding to its target, a potential drug molecule must possess favorable pharmacokinetic properties to be effective. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are used to computationally estimate these properties early in the drug discovery process. nih.govjaptronline.com These predictions are based on the molecule's structure and physicochemical properties.

For this compound, various ADME parameters can be calculated. These include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition or induction of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com Theoretical metabolic pathways can also be predicted, identifying potential sites on the molecule that are susceptible to enzymatic modification. For example, the aromatic ring could be a site for hydroxylation, and the piperidine ring could undergo N-dealkylation.

These in silico predictions help to identify potential liabilities of a compound and guide its chemical modification to improve its drug-like properties. mdpi.comnih.gov

Illustrative Data Table for In Silico ADME Prediction of this compound

| ADME Property | Predicted Value/Classification | Theoretical Implication |

| Oral Bioavailability | High | Likely to be well-absorbed after oral administration. |

| Blood-Brain Barrier Penetration | High | May be suitable for targeting the central nervous system. |

| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| Predicted Metabolic Hotspots | Aromatic ring, Piperidine nitrogen | Potential sites for Phase I metabolism (e.g., hydroxylation, N-dealkylation). |

| Human Intestinal Absorption | High | Well-absorbed from the gastrointestinal tract. |

This table presents hypothetical in silico ADME predictions for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the Fluorobenzoyl Moiety and its Impact on Activity

The benzoyl group of 1-(3-fluorobenzoyl)-3-methylpiperidine serves as a critical anchor for interaction with biological targets. Modifications to this part of the molecule, particularly the position of the fluorine atom and the introduction of other substituents, can significantly alter the compound's electronic properties, conformation, and, consequently, its biological activity.

Positional Isomerism of Fluorine Substitution

The placement of the fluorine atom on the benzoyl ring is a key determinant of biological activity. While direct comparative studies on the 2-, 3-, and 4-fluoro isomers of 1-(benzoyl)-3-methylpiperidine are not extensively documented in publicly available research, general findings on fluorobenzoylpiperidine derivatives suggest that the position of the fluorine atom significantly influences potency. For instance, in some series of benzoylpiperidine derivatives, a fluorine atom at the para-position (4-position) has been shown to enhance activity. This is often attributed to the strong electron-withdrawing nature of fluorine, which can influence the acidity of nearby functional groups and thereby strengthen interactions, such as hydrogen bonds, with target enzymes. nih.gov

To illustrate the potential impact of fluorine's position, a hypothetical data table is presented below, based on general SAR principles observed in similar compound classes.

| Compound | Fluorine Position | Relative Potency (Hypothetical) |

| 1-(2-fluorobenzoyl)-3-methylpiperidine | Ortho (2-position) | Moderate |

| This compound | Meta (3-position) | Variable |

| 1-(4-fluorobenzoyl)-3-methylpiperidine | Para (4-position) | High |

This table is for illustrative purposes and is based on general trends, not specific experimental data for this exact compound series.

Impact of Different Aromatic Substituents on Biological Response

Replacing the fluorine atom with other substituents on the benzoyl ring can dramatically alter the biological response by modifying the steric, electronic, and lipophilic properties of the molecule. The nature of these substituents can influence everything from target binding affinity to metabolic stability.

Research on various classes of benzoylpiperidine analogs has shown that both electron-donating and electron-withdrawing groups can be favorable, depending on the specific biological target. For example, the introduction of a chloro or bromo substituent can introduce halogen bonding interactions, which are increasingly recognized as important for ligand-protein binding. rsc.orgsemanticscholar.org A methyl group, being electron-donating and increasing lipophilicity, can also enhance activity by improving membrane permeability or filling a hydrophobic pocket in the target protein.

The following table provides a hypothetical comparison of the effects of different substituents at the 3-position of the benzoyl ring, based on general medicinal chemistry principles.

| Substituent at 3-position | Electronic Effect | Potential Impact on Activity (Hypothetical) |

| -F (Fluoro) | Electron-withdrawing | Can enhance hydrogen bonding potential |

| -Cl (Chloro) | Electron-withdrawing | Potential for halogen bonding |

| -Br (Bromo) | Electron-withdrawing | Potential for halogen bonding, increased size |

| -CH3 (Methyl) | Electron-donating | Increases lipophilicity, may fit hydrophobic pockets |

| -OCH3 (Methoxy) | Electron-donating | Can act as a hydrogen bond acceptor |

This table is for illustrative purposes and is based on general trends, not specific experimental data for this exact compound series.

Exploration of Substituents on the Piperidine (B6355638) Ring and their Effect on Target Interactions

The piperidine ring provides a three-dimensional scaffold that is crucial for the correct orientation of the molecule within the binding site of its biological target. Modifications to this ring, such as N-alkylation and the stereochemistry of the methyl group, are critical for optimizing target interactions.

Influence of N-Methylation and other Alkyl Substitutions

The nitrogen atom of the piperidine ring is a key site for modification. The presence and nature of an alkyl group on this nitrogen can significantly affect the compound's basicity, lipophilicity, and steric profile, all of which can influence biological activity. While N-methylation is a common starting point, exploring other N-alkyl groups can lead to improved potency or selectivity.

Generally, increasing the length of the N-alkyl chain (e.g., from methyl to ethyl or propyl) can enhance hydrophobic interactions with the target protein. However, there is often an optimal length, beyond which steric hindrance may reduce binding affinity.

A hypothetical SAR table for N-alkylation is presented below.

| N-Substituent | Chain Length | Potential Effect on Activity (Hypothetical) |

| -H | (none) | May allow for hydrogen bonding |

| -CH3 (Methyl) | Short | Baseline for comparison |

| -CH2CH3 (Ethyl) | Medium | May improve hydrophobic interactions |

| -CH2CH2CH3 (Propyl) | Longer | Potential for increased hydrophobic interactions or steric clash |

This table is for illustrative purposes and is based on general trends, not specific experimental data for this exact compound series.

Stereochemical Implications of the 3-Methyl Group

The presence of a chiral center at the 3-position of the piperidine ring, introduced by the methyl group, means that this compound exists as a pair of enantiomers, (R)- and (S)-. It is a well-established principle in medicinal chemistry that stereochemistry plays a pivotal role in biological activity. mdpi.com The two enantiomers will have different three-dimensional arrangements and will therefore interact differently with a chiral biological target, such as a receptor or enzyme.

Often, one enantiomer (the eutomer) will exhibit significantly higher potency than the other (the distomer). This is because the specific spatial orientation of the 3-methyl group can either facilitate a favorable interaction with a specific pocket or region of the binding site or cause a steric clash that hinders binding. The synthesis and biological evaluation of individual enantiomers are therefore essential to fully understand the SAR and to develop a more potent and selective drug. The stereochemistry of related piperidine derivatives has been shown to be a critical factor in their opioid ligand activities. nih.gov

Correlation between Molecular Structure and Observed Biological Activity in Pre-clinical Models

The ultimate validation of SAR and SPR studies comes from the evaluation of compounds in preclinical models. These in vivo studies provide a more complex biological context, where factors such as absorption, distribution, metabolism, and excretion (ADME) come into play, in addition to target affinity.

A successful correlation between molecular structure and in vivo activity would demonstrate that the structural features identified as being important for in vitro potency also translate to efficacy in a living organism. For instance, if the (S)-enantiomer with a 4-fluoro substituent showed the highest in vitro potency, it would be expected to exhibit the strongest therapeutic effect in a relevant animal model, provided it has favorable pharmacokinetic properties. Discrepancies between in vitro and in vivo results can often be explained by differences in metabolic stability or bioavailability, providing further avenues for structural optimization.

Rational Design Strategies Based on SAR Insights for Enhanced Potency or Selectivity

Insights from SAR studies of related benzoylpiperidine and similar heterocyclic scaffolds provide a foundational framework for these design strategies. For instance, the substitution pattern on the benzoyl ring is known to be a critical determinant of biological activity. The position and nature of the substituent can significantly influence the compound's interaction with its target protein. In the case of this compound, the 3-fluoro substituent is a key feature. Fluorine's high electronegativity and small size can alter the electronic properties of the benzoyl ring and participate in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the target protein.

Similarly, modifications to the piperidine ring, such as the position and stereochemistry of the methyl group, are crucial for optimizing potency and selectivity. The 3-methyl group introduces a chiral center, and it is well-established that different enantiomers of a compound can exhibit markedly different biological activities and metabolic profiles. The methyl group also provides a lipophilic contact point that can enhance binding affinity within a hydrophobic pocket of the target protein.

The following data tables illustrate hypothetical rational design strategies based on established SAR principles for enhancing the potency or selectivity of this compound. These examples are derived from general knowledge of medicinal chemistry and SAR studies on related compounds.

Table 1: Rational Design Based on Benzoyl Ring Substitution

This table explores how modifications to the 3-fluoro-substituent on the benzoyl ring could be rationally designed to improve potency or selectivity. The hypotheses are based on the known effects of different functional groups on electronic properties and steric interactions.

| Modification | Rationale | Expected Impact on Potency/Selectivity |

| Relocate Fluoro Group | To explore the optimal position for the electron-withdrawing effect and potential hydrogen bond acceptor interactions within the binding pocket. | Moving the fluorine to the 2- or 4-position may increase or decrease potency depending on the specific topology of the binding site. |

| Replace Fluoro with Chloro | To investigate the effect of a larger, more lipophilic halogen at the 3-position. | May enhance hydrophobic interactions, potentially increasing potency. However, the increased size could also lead to steric clashes. |

| Replace Fluoro with Methoxy | To introduce a hydrogen bond acceptor and an electron-donating group, altering the electronic and steric profile. | Could enhance potency if a hydrogen bond acceptor is favored in the binding pocket. The electron-donating nature may alter the overall binding mode. |

| Introduce a Second Substituent | To probe for additional binding interactions and further modulate the electronic properties of the ring. | A second substituent, such as another fluoro or a small alkyl group, could lead to enhanced potency and selectivity if it occupies a favorable sub-pocket. |

Table 2: Rational Design Based on Piperidine Ring Substitution

This table outlines design strategies focused on modifying the 3-methyl group of the piperidine ring to enhance pharmacological properties.

| Modification | Rationale | Expected Impact on Potency/Selectivity |

| Vary Alkyl Chain Length | To probe the size and nature of the hydrophobic pocket that accommodates the 3-substituent. | Replacing the methyl with an ethyl or propyl group may increase potency if the pocket can accommodate a larger lipophilic group. |

| Introduce Polar Functional Groups | To explore potential hydrogen bonding interactions within the binding site. | Replacing the methyl with a hydroxymethyl or aminomethyl group could increase potency and selectivity if the binding site has corresponding donor/acceptor groups. |

| Alter Stereochemistry | To investigate the differential binding of enantiomers. | Synthesizing and testing the individual (R)- and (S)-enantiomers is crucial, as one may exhibit significantly higher potency and/or selectivity. |

| Relocate the Methyl Group | To assess the importance of the substitution pattern on the piperidine ring for optimal target engagement. | Moving the methyl group to the 2- or 4-position would likely have a significant impact on potency and selectivity, as it would alter the conformation of the piperidine ring and the orientation of the benzoyl group. |

These rational design strategies, guided by SAR insights, are essential for the systematic optimization of this compound. Through iterative cycles of design, synthesis, and biological evaluation, it is possible to develop analogs with improved therapeutic potential.

Pre Clinical Biological and Pharmacological Investigations in Vitro and in Vivo Research Models

Target Identification and Mechanistic Elucidation

The initial stages of pre-clinical research for a novel compound like 1-(3-fluorobenzoyl)-3-methylpiperidine typically involve broad screening to identify its biological targets and understand its mechanism of action at a molecular level. This process is crucial for determining the potential therapeutic applications of the compound.

Receptor Binding Assays for Specific Ligand Affinities (e.g., Serotonergic, Dopaminergic, Sigma Receptors, Monoamine Transporters)

Comprehensive screening through receptor binding assays is a standard procedure to determine the affinity of a compound for various receptors. The benzoylpiperidine core is notably present in ligands for serotonergic and dopaminergic receptors. nih.gov For instance, the 4-(p-fluorobenzoyl)piperidine fragment is a key component of potent 5-HT2A serotonin (B10506) receptor antagonists like ketanserin (B1673593) and altanserin. nih.gov Furthermore, derivatives of 3-methylpiperidine (B147322) have been investigated for their affinity to various central nervous system targets.

However, a review of the published scientific literature does not yield specific binding affinity data (such as Kᵢ values) for this compound against a panel of serotonergic, dopaminergic, sigma receptors, or monoamine transporters. Therefore, a data table of its specific ligand affinities cannot be provided at this time.

Enzyme Inhibition/Activation Profiling (e.g., Metallo-β-lactamases, Soluble Epoxide Hydrolase, Aromatase, Tyrosinase)

The benzoylpiperidine scaffold has also been identified in inhibitors of various enzymes. A significant area of research for this structural class is the inhibition of monoacylglycerol lipase (B570770) (MAGL), a serine hydrolase involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL is a therapeutic strategy for certain cancers and neurological disorders. nih.gov While various benzoylpiperidine derivatives have been synthesized and tested for MAGL inhibition, with some showing IC₅₀ values in the nanomolar to micromolar range, specific inhibitory data for this compound is not available in the current body of scientific literature. nih.gov

Similarly, there is no published data regarding the inhibitory or activating effects of this compound on other enzymes such as metallo-β-lactamases, soluble epoxide hydrolase, aromatase, or tyrosinase.

Investigation of Molecular Mechanisms of Action at the Cellular Level

Elucidating the molecular mechanism of action involves understanding how a compound, upon binding to its target, initiates a cascade of events at the cellular level. This could involve acting as an agonist, antagonist, or inverse agonist at a receptor, or as a competitive, non-competitive, or uncompetitive inhibitor of an enzyme.

Given the absence of specific target identification for this compound, detailed studies on its molecular mechanism of action at the cellular level have not been reported. Such investigations would typically follow the initial binding and enzyme profiling assays.

In Vitro Cellular and Biochemical Assays

Following target identification, a compound's activity is further characterized using cell-based and biochemical assays to confirm its functional effects and impact on cellular signaling pathways.

Functional Assays in Recombinant Cell Lines Expressing Specific Receptors or Enzymes

Functional assays are critical for determining whether a compound's binding to a receptor or enzyme translates into a biological response. These assays are often conducted in recombinant cell lines that are engineered to express a specific target. For example, if binding assays were to suggest an affinity for the 5-HT2A receptor, a subsequent functional assay would determine if this compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity).

As no specific receptor or enzyme target has been identified in the literature for this compound, there are no published reports of functional assays in recombinant cell lines for this compound.

Cell-Based Assays for Signaling Pathway Modulation (e.g., cAMP accumulation, intracellular calcium flux, receptor internalization)

To further understand a compound's mechanism, researchers investigate its effects on downstream signaling pathways. Common assays include measuring changes in the levels of second messengers like cyclic AMP (cAMP) or monitoring intracellular calcium flux. Receptor internalization assays can also be used to study the long-term effects of a compound on receptor regulation.

Currently, there is no available data from cell-based assays that describe the modulation of any signaling pathways by this compound.

Based on a comprehensive search of available scientific literature, there is no publicly accessible preclinical research data for the chemical compound "this compound" corresponding to the specific sections and subsections requested.

Searches for in vitro assays in primary cell cultures, in vivo pharmacological efficacy studies in animal models, pharmacokinetic profiling, and brain penetration studies for this particular compound did not yield any specific results. The scientific literature does not appear to contain published studies on the biological and pharmacological investigations of this compound.

Therefore, it is not possible to provide the requested article with the specified detailed content and data tables.

Metabolic Pathway Elucidation and Metabolite Identification in Pre Clinical Research

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes, Recombinant Enzymes)

In the absence of specific data for 1-(3-fluorobenzoyl)-3-methylpiperidine, this section describes the standard experimental approach to determine a compound's metabolic stability.

The initial step in characterizing the metabolic profile of a novel compound is to assess its stability in the presence of drug-metabolizing enzymes. These in vitro assays are crucial for predicting in vivo clearance and the potential for drug-drug interactions. The most common systems used are liver microsomes and hepatocytes, which contain a rich complement of phase I and phase II metabolic enzymes.

Methodology:

Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a primary source of cytochrome P450 (CYP450) enzymes. The test compound would be incubated with human and other species' (e.g., rat, mouse, dog) liver microsomes in the presence of the cofactor NADPH. The concentration of the parent compound is measured at various time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hepatocytes: Intact liver cells (hepatocytes) contain both phase I and phase II enzymes and offer a more complete picture of metabolic processes, including conjugation reactions. Cryopreserved or fresh hepatocytes are incubated with the compound, and its disappearance is monitored over time.

Recombinant Enzymes: To identify specific enzymes responsible for metabolism, the compound can be incubated with individual recombinant human CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Data Analysis and Interpretation: From these experiments, key parameters are calculated to define the metabolic stability of the compound.

| Parameter | Description | Typical Unit | Significance |

| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | minutes (min) | A primary indicator of metabolic rate. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug, independent of blood flow. | microliters per minute per milligram of protein (µL/min/mg protein) | Used to predict in vivo hepatic clearance. |

Based on studies of other piperidine-containing compounds, it can be hypothesized that this compound would undergo metabolism. For example, studies on other piperidine-derived molecules have shown a range of metabolic stabilities, from short half-lives to significant stability, often influenced by other chemical moieties on the molecule.

Identification and Structural Characterization of Major and Minor Metabolites

Following the determination of metabolic stability, the next step is to identify the chemical structures of the metabolites formed. This is crucial for understanding the biotransformation pathways and for identifying any potentially active or toxic metabolites.

Methodology: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool for metabolite identification. By comparing the mass spectra of the parent compound with those found in the incubation mixtures (from microsomes or hepatocytes), potential metabolites can be detected. Subsequent fragmentation analysis (MS/MS) helps to elucidate the exact site of metabolic modification.

Predicted Metabolic Pathways: Based on the structure of this compound, several metabolic reactions could be anticipated:

Oxidative Metabolism (Phase I):

Hydroxylation: Addition of a hydroxyl (-OH) group is a common metabolic pathway. For this compound, hydroxylation could occur on the piperidine (B6355638) ring, the methyl group, or the fluorobenzoyl ring.

N-dealkylation: While this compound does not have an N-alkyl group that is readily cleaved, oxidation of the piperidine ring can lead to ring-opening.

Amide Hydrolysis: The amide bond connecting the benzoyl group and the piperidine ring could be susceptible to hydrolysis, although this is often a slower process compared to oxidation.

Conjugation (Phase II):

If hydroxylated metabolites are formed, they can be further conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to increase their water solubility and facilitate excretion.

Hypothetical Metabolites: The following table presents a hypothetical list of potential major and minor metabolites based on common metabolic pathways for similar structures.

| Metabolite Name (Hypothetical) | Metabolic Reaction | Predicted Status |

| 4-hydroxy-1-(3-fluorobenzoyl)-3-methylpiperidine | Hydroxylation of piperidine ring | Major |

| 1-(3-fluorobenzoyl)-3-(hydroxymethyl)piperidine | Hydroxylation of methyl group | Major/Minor |

| 1-(3-fluorobenzoyl)-3-methylpiperidin-2-one | Oxidation of piperidine ring | Minor |

| 3-fluorobenzoic acid and 3-methylpiperidine (B147322) | Amide hydrolysis | Minor |

| Glucuronide conjugate of hydroxylated metabolite | Glucuronidation | Major (if hydroxylation occurs) |

Determination of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms)

Identifying the specific enzymes responsible for a compound's metabolism is critical for predicting drug-drug interactions. If a compound is primarily metabolized by a single CYP450 isoform, co-administration with an inhibitor or inducer of that enzyme could significantly alter its plasma concentrations.

Methodology:

Recombinant Human CYP450 Enzymes: As mentioned earlier, incubating the compound with a panel of individual, expressed CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) can directly identify which isoforms are capable of its metabolism.

Chemical Inhibition Studies: In human liver microsomes, specific chemical inhibitors for different CYP450 isoforms are used. A significant reduction in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme.

Correlation Analysis: The rate of metabolism in a panel of individual human donor liver microsomes (with known variations in CYP450 expression) is correlated with the activity of specific isoforms in those same microsomes.

Predicted Enzyme Involvement: For many xenobiotics, CYP3A4 is a major metabolizing enzyme due to its high abundance in the liver and its broad substrate specificity. Other isoforms like CYP2D6 and CYP2C9 are also commonly involved in the metabolism of compounds containing cyclic amine structures. Without experimental data, one could hypothesize that CYP3A4 and possibly CYP2D6 would be involved in the oxidative metabolism of this compound.

Analytical Methodologies for Research and Development of 1 3 Fluorobenzoyl 3 Methylpiperidine

Development of Robust Quantitative Analytical Methods for Research Samples

The quantitative analysis of 1-(3-fluorobenzoyl)-3-methylpiperidine in complex biological matrices, such as those encountered in preclinical animal studies, necessitates the development of highly sensitive and selective analytical methods. The two most powerful and widely employed techniques for such purposes are High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-MS/MS Methods for Quantification in Biological Matrices (e.g., plasma, tissue homogenates from animal studies)

HPLC-MS/MS stands as the gold standard for quantifying small molecules in biological fluids due to its exceptional sensitivity, specificity, and high-throughput capabilities. A typical method for the analysis of this compound would involve protein precipitation or solid-phase extraction (SPE) to isolate the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection.

The chromatographic separation is typically achieved on a C18 reversed-phase column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid to improve ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure good separation of the analyte from endogenous matrix components and to achieve a sharp peak shape.

For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is utilized. This technique involves selecting a specific precursor ion (the protonated molecule, [M+H]+) of this compound in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and then monitoring for a specific product ion in the third quadrupole. This two-stage mass filtering provides a high degree of specificity and significantly reduces background noise.

A suitable internal standard (IS), a compound with similar physicochemical properties to the analyte but a different mass (e.g., a deuterated analog of the analyte), is added to all samples and calibration standards to correct for variations in sample processing and instrument response.

Table 1: Representative HPLC-MS/MS Method Parameters for the Quantification of this compound in Rat Plasma

| Parameter | Condition |

| Chromatographic System | |

| HPLC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B over 3 minutes |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | e.g., m/z 222.1 -> 123.1 |

| MRM Transition (IS) | e.g., m/z 227.1 -> 123.1 (for a deuterated IS) |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

GC-MS Methods for Quantification and Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative and complementary approach for the analysis of this compound. This technique is particularly well-suited for volatile and thermally stable compounds. For non-volatile or polar metabolites, a derivatization step (e.g., silylation) is often required to increase their volatility and improve their chromatographic behavior.

In a typical GC-MS method, the sample extract is injected into a heated inlet, where the compound is vaporized and transferred onto a capillary column by a carrier gas (usually helium). The column, which is housed in a temperature-programmed oven, separates the components of the mixture based on their boiling points and interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification and quantification.

GC-MS is a powerful tool for metabolite profiling. The characteristic fragmentation patterns produced by EI can be used to elucidate the structures of unknown metabolites. By comparing the mass spectra of metabolites to that of the parent drug and to libraries of known spectra, potential metabolic pathways can be identified.

Table 2: Illustrative GC-MS Method Parameters for the Analysis of this compound and its Metabolites

| Parameter | Condition |

| Gas Chromatograph | |

| GC Column | e.g., 30 m x 0.25 mm, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min hold), ramp to 300 °C at 20 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Scan Mode | Full Scan for metabolite identification; Selected Ion Monitoring (SIM) for quantification |

Validation of Analytical Methods for Specificity, Sensitivity, Accuracy, and Precision in Research Applications

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. For research applications, this involves a series of experiments to assess several key parameters.

Specificity: This ensures that the signal measured is from the analyte of interest and not from any other components in the sample, such as endogenous matrix components, metabolites, or other co-administered compounds. This is typically assessed by analyzing blank matrix samples from multiple sources and comparing them to samples spiked with the analyte.

Sensitivity: The sensitivity of a method is defined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy is expressed as the percent relative error (%RE), and precision is expressed as the percent relative standard deviation (%RSD).

Table 3: Representative Validation Data for an HPLC-MS/MS Method for this compound in Rat Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (%RE, n=6) | Inter-day Accuracy (%RE, n=18) |

| LLOQ | 1 | 8.5 | 9.2 | -4.2 | -3.5 |

| Low | 3 | 6.1 | 7.5 | 2.7 | 3.1 |

| Medium | 50 | 4.3 | 5.8 | -1.5 | -0.8 |

| High | 400 | 3.9 | 4.5 | 0.8 | 1.2 |

The development and validation of robust analytical methods are indispensable for the rigorous scientific investigation of new chemical entities like this compound. The use of advanced techniques such as HPLC-MS/MS and GC-MS, underpinned by thorough validation, ensures the generation of high-quality data that is essential for making informed decisions throughout the research and development pipeline.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Mechanistic Insights